

"physicochemical properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-chloro-2-(chlorosulfonyl)benzoate
Cat. No.:	B1364152

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Methyl 4-chloro-2-(chlorosulfonyl)benzoate**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 4-chloro-2-(chlorosulfonyl)benzoate**, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical insights into its handling, reactivity, and application, ensuring a robust understanding for laboratory and process scale-up operations.

Core Molecular Identity and Structure

Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS Number: 85392-01-4) is a bifunctional organic compound of significant interest in the pharmaceutical and agrochemical sectors.^[1] Its structure incorporates a methyl ester and a highly reactive chlorosulfonyl group on a chlorinated benzene ring, making it a versatile scaffold for chemical synthesis.^[1]

Key Identifiers:

- IUPAC Name: **methyl 4-chloro-2-(chlorosulfonyl)benzoate**^{[2][3]}
- CAS Number: 85392-01-4^{[1][2][3]}

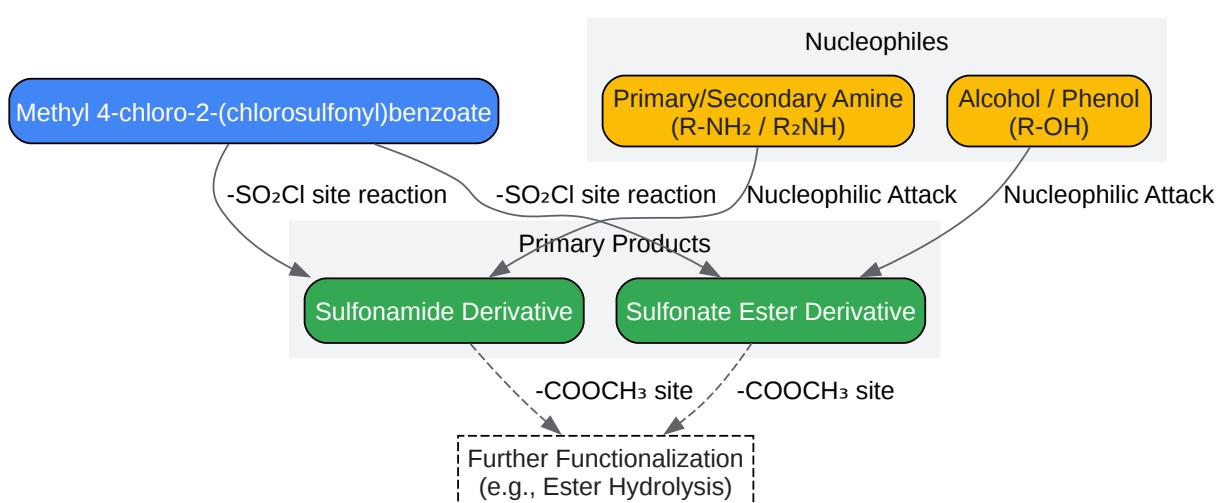
- Molecular Formula: C₈H₆Cl₂O₄S[1][2][3]
- Molecular Weight: 269.1 g/mol [2][3]
- InChI Key: AKVPERSFJZUJKD-UHFFFAOYSA-N[2]

Caption: 2D Structure of **Methyl 4-chloro-2-(chlorosulfonyl)benzoate**.

Core Physicochemical & Stability Data

The utility of a chemical intermediate is fundamentally dictated by its physical properties. These parameters influence storage, handling, reaction conditions, and purification strategies.

Property	Value	Source
Physical Form	Solid[1][2]	Sigma-Aldrich[2], Guidechem[1]
Purity	≥98% (typical commercial grade)	Sigma-Aldrich[2]
XLogP3	3.1	PubChem[3]
Storage Temperature	2-8°C, Inert Atmosphere[2]	Sigma-Aldrich[2]
Solubility	Soluble in organic solvents	Guidechem[1]
Stability	Stable under recommended storage conditions. Reacts with water.[4][5][6]	LGC Standards[4], Thermo Fisher[5]
Incompatibility	Strong oxidizing agents, strong bases, water.[4][6]	LGC Standards[4], Fisher Scientific[6]


The solid state of this compound simplifies handling compared to volatile liquids, although its corrosive nature requires precautions.[2][5] The recommended storage condition—refrigerated and under an inert atmosphere—is a direct consequence of the moisture-sensitive chlorosulfonyl group.[2][7] Exposure to atmospheric moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering the material useless for its primary synthetic applications.

Reactivity and Synthetic Versatility

The synthetic power of **Methyl 4-chloro-2-(chlorosulfonyl)benzoate** stems from its two distinct reactive sites, which can be addressed sequentially.

- Electrophilic Sulfonyl Chloride ($-\text{SO}_2\text{Cl}$): This is the most reactive site. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use in building complex molecules.[8]
 - Reaction with Amines: Forms highly stable sulfonamide linkages, a privileged functional group in a vast number of pharmaceuticals.[8]
 - Reaction with Alcohols/Phenols: Yields sulfonate esters, which are also important in medicinal chemistry and can serve as leaving groups in further transformations.[8]
- Methyl Ester ($-\text{COOCH}_3$): This group is less reactive than the sulfonyl chloride and typically requires more forceful conditions to react. It can undergo hydrolysis to the carboxylic acid or amidation to form an amide, allowing for secondary functionalization after the sulfonyl chloride has been reacted.[8]

This differential reactivity allows chemists to use the compound as a molecular scaffold, building out complexity in a controlled, stepwise manner.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Methyl 4-chloro-2-(chlorosulfonyl)benzoate**.

This compound is a crucial intermediate for creating libraries of novel compounds for screening in drug discovery programs, particularly in the development of carbonic anhydrase inhibitors and herbicides.[8][9]

Analytical Characterization Protocol: Purity Assessment by RP-HPLC

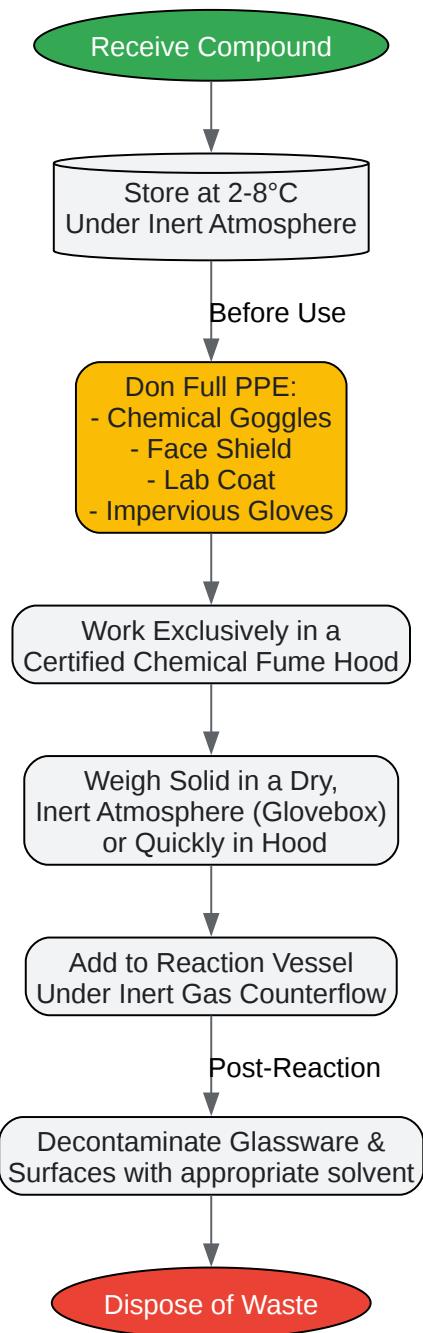
Ensuring the purity of starting materials is a non-negotiable aspect of chemical synthesis. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for assessing the purity of this compound. The following is a field-proven, self-validating protocol.

Objective: To determine the purity of **Methyl 4-chloro-2-(chlorosulfonyl)benzoate** and identify potential hydrolysis-related impurities.

Methodology:

- Instrumentation:
 - Agilent 1200 system or equivalent, equipped with a UV detector.[10]
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Causality: TFA is used to acidify the mobile phase, ensuring sharp, symmetrical peaks by protonating any free silanol groups on the column and suppressing the ionization of acidic impurities like the sulfonic acid hydrolysis product.

- Sample Preparation:
 - Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with Acetonitrile. This creates a 1 mg/mL stock solution.
 - Further dilute 100 μ L of the stock solution into 900 μ L of a 50:50 Acetonitrile:Water mixture to create a 0.1 mg/mL working solution.
 - Causality: The final dilution into a weaker solvent than the injection solvent (pure acetonitrile) helps prevent peak distortion.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: 254 nm.[10]
 - Column Temperature: 30 °C.
 - Gradient Elution:
 - 0-2 min: 50% B
 - 2-15 min: 50% to 95% B
 - 15-17 min: 95% B
 - 17.1-20 min: 50% B (re-equilibration)
 - Causality: A gradient method is employed to ensure that both the relatively polar hydrolysis impurity and the nonpolar parent compound are eluted with good peak shape within a reasonable runtime.
- Data Analysis:
 - Integrate all peaks in the chromatogram.


- Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
- The primary hydrolysis impurity (sulfonic acid) is expected to have a significantly shorter retention time due to its increased polarity.

Safety, Handling, and Storage Workflow

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is classified as a corrosive substance that causes severe skin burns and eye damage.^{[3][5]} It reacts with water, potentially liberating toxic gas.^[5] A rigorous and systematic approach to handling is mandatory.

GHS Hazard Information:

- Pictogram: GHS05 (Corrosion)^[2]
- Signal Word: Danger^[2]
- Hazard Statements: H314 (Causes severe skin burns and eye damage)^[5], H315 (Causes skin irritation)^[3], H318 (Causes serious eye damage)^[3]

[Click to download full resolution via product page](#)

Caption: Mandatory safe handling workflow for corrosive and reactive solids.

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

- Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[4][5]
- Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 4-chloro-2-(chlorosulfonyl)benzoate | 85392-01-4 [sigmaaldrich.com]
- 3. Methyl 4-chloro-2-(chlorosulfonyl)benzoate | C8H6Cl2O4S | CID 3020661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 8. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 9. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["physicochemical properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364152#physicochemical-properties-of-methyl-4-chloro-2-chlorosulfonyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com